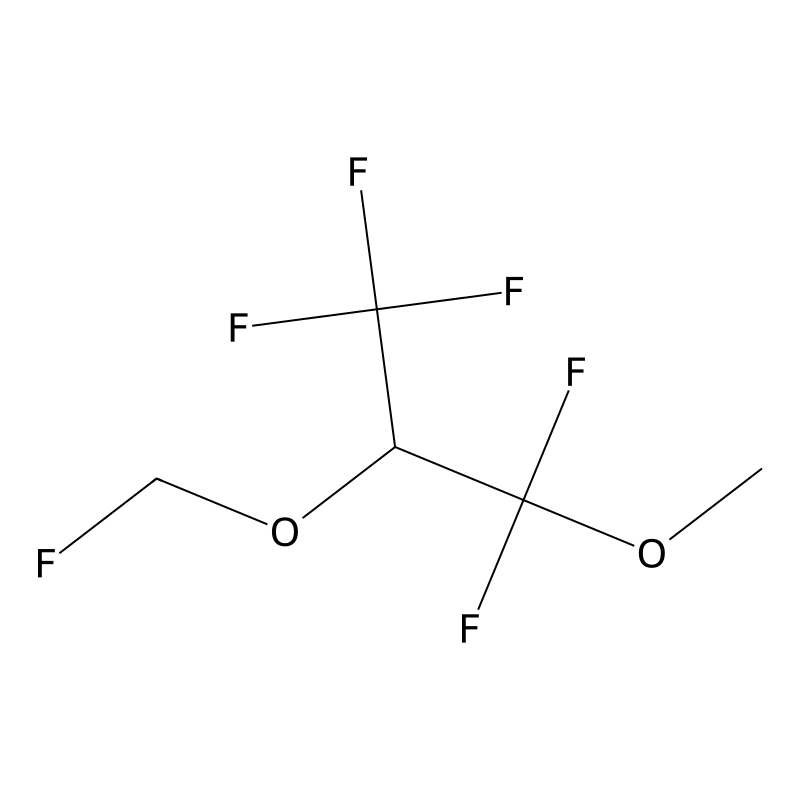1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential as a fluorinated derivative: The compound's structure suggests it could be a fluorinated derivative of the anesthetic sevoflurane. Sevoflurane is a potent inhalational anesthetic commonly used in surgery and other medical procedures . Fluorination is a technique often used in medicinal chemistry to modify the properties of drugs, such as improving their potency or pharmacokinetics . However, there is no research available to confirm if 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane has any anesthetic properties or is being investigated for such applications.
Use as a research chemical: It is possible that 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane is being used in scientific research for purposes other than as a drug candidate. Some vendors supply the compound, indicating potential research applications but do not provide details .
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane is a fluorinated organic compound with the molecular formula . This compound features a unique structure characterized by five fluorine atoms and two methoxy groups attached to a propane backbone. Its significant fluorination contributes to its distinctive chemical properties, including enhanced stability and altered reactivity compared to non-fluorinated analogs. The compound is known for its applications in various fields, including pharmaceuticals and materials science.
The chemical reactivity of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane primarily involves nucleophilic substitutions and eliminations due to the presence of the fluorine atoms. These reactions can lead to the formation of various derivatives by reacting with nucleophiles such as amines or alcohols. Additionally, the compound can undergo hydrolysis under specific conditions, resulting in the release of fluorinated alcohols.
Research indicates that 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane exhibits biological activity linked to its structural features. It has been identified as a chiral degradation product of sevoflurane, an anesthetic agent. Studies suggest that it may interact with biological targets through its fluorine atoms, potentially influencing its pharmacological profile and toxicity . Its unique structure allows for efficient enantiodiscrimination in certain analytical applications .
The synthesis of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane typically involves several steps:
- Fluorination: Starting materials such as methanol are reacted with fluorinated alkenes under controlled conditions to introduce fluorine atoms.
- Methoxylation: The introduction of methoxy groups can be achieved through reactions involving methanol and suitable catalysts.
- Purification: The final product is purified through distillation or chromatography to isolate the desired compound from by-products.
These methods highlight the complexity and specificity required in synthesizing this fluorinated compound.
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane has various applications:
- Pharmaceuticals: Used as a building block in drug synthesis due to its unique reactivity.
- Anesthetics: As a degradation product of sevoflurane, it may have implications in anesthetic research.
- Chemical Intermediates: Utilized in the production of other fluorinated compounds for industrial applications.
Interaction studies have shown that 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane can engage with various molecular targets due to its electronegative fluorine atoms. These interactions can influence both its biological activity and chemical behavior in synthetic pathways . Further research is needed to fully elucidate its mechanisms of action and potential therapeutic effects.
Several compounds share structural similarities with 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane | C4H3F7O | Contains one more fluorine atom and an additional carbon |
| 1-Fluoro-2-(methoxymethyl)benzene | C9H11F | Aromatic structure with different reactivity |
| 2-(Fluoromethoxy)propane | C4H9F | Simpler structure with fewer fluorine substitutions |
These compounds illustrate the diversity within the class of fluorinated ethers and highlight the unique characteristics of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane due to its specific arrangement of functional groups and fluorine atoms.








